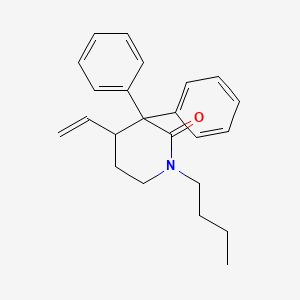![molecular formula C13H15N3 B12541978 Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- CAS No. 143073-20-5](/img/structure/B12541978.png)
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is a compound belonging to the class of nitrogen heterocycles. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, making it a significant scaffold in many biologically active compounds and functional materials . The addition of the 2-[2-(4-hydrazinophenyl)ethyl] group introduces further complexity and potential for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- typically involves the functionalization of a pyridine ring. One common method includes the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydrazinophenyl group .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods include the use of metal catalysts such as palladium or nickel to facilitate the coupling reactions necessary to introduce the desired functional groups .
化学反应分析
Types of Reactions
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .
科学研究应用
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in the ring.
Piperidine: A saturated six-membered ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine
Uniqueness
Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is unique due to the presence of the hydrazinophenyl group, which imparts additional reactivity and potential biological activity. This makes it distinct from simpler pyridine derivatives and allows for a broader range of applications .
属性
CAS 编号 |
143073-20-5 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
[4-(2-pyridin-2-ylethyl)phenyl]hydrazine |
InChI |
InChI=1S/C13H15N3/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12/h1-3,5-6,8-10,16H,4,7,14H2 |
InChI 键 |
LEYCDTQUAPPJHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


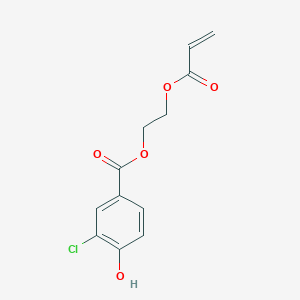
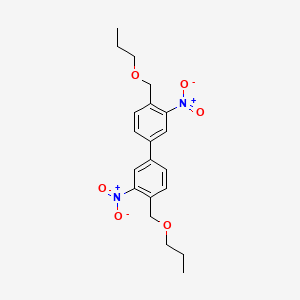

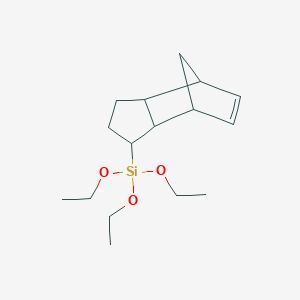

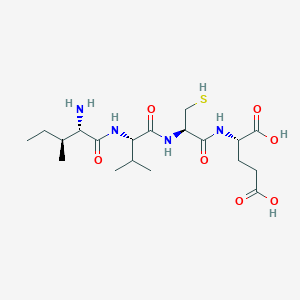

![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
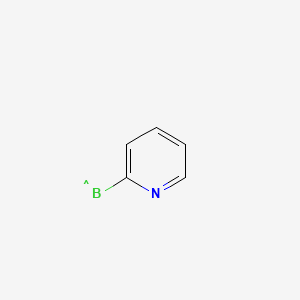

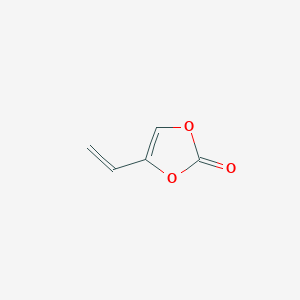
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
